molecular formula C9H17NO4 B6280525 tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate CAS No. 2763779-94-6

tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate

Cat. No.: B6280525
CAS No.: 2763779-94-6
M. Wt: 203.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of oxazinanes, which are six-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The presence of the tert-butyl group and the hydroxy functional group further enhances its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of this compound with suitable reagents under controlled conditions. For instance, the reaction of 1,2-amino alcohols with α-haloacid chlorides can lead to the formation of oxazinane rings . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazinane ring can be reduced under specific conditions to yield different products.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the oxazinane ring can produce amines or alcohols.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and tert-butyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility

Properties

CAS No.

2763779-94-6

Molecular Formula

C9H17NO4

Molecular Weight

203.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.